molecular formula C15H16N6O3 B12696816 Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 3-(4-(dimethylamino)phenyl)-6,8-dimethyl-, 4-oxide CAS No. 60026-38-2

Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 3-(4-(dimethylamino)phenyl)-6,8-dimethyl-, 4-oxide

Cat. No.: B12696816
CAS No.: 60026-38-2
M. Wt: 328.33 g/mol
InChI Key: GZSGEODELWDDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione derivatives are heterocyclic compounds with a fused pyrimidine and triazine ring system. The compound in question, 3-(4-(dimethylamino)phenyl)-6,8-dimethyl-4-oxide, features a dimethylaminophenyl group at position 3, methyl groups at positions 6 and 8, and a 4-oxide modification. This scaffold is structurally related to natural antibiotics such as fervenulin, toxoflavin, and xanthothricin, which exhibit broad-spectrum antimicrobial and antitumor activities .

Synthetic routes for such derivatives often involve hydrazone intermediates and regioselective alkylation, enabling diverse substitutions at N1, C3, and N8 positions . Pharmacologically, these compounds are notable for antagonizing the β-catenin/TCF complex (implicated in colorectal cancers) and demonstrating cytoprotective effects against oxidative stress .

Properties

CAS No.

60026-38-2

Molecular Formula

C15H16N6O3

Molecular Weight

328.33 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-6,8-dimethyl-4-oxidopyrimido[5,4-e][1,2,4]triazin-4-ium-5,7-dione

InChI

InChI=1S/C15H16N6O3/c1-18(2)10-7-5-9(6-8-10)12-16-17-13-11(21(12)24)14(22)20(4)15(23)19(13)3/h5-8H,1-4H3

InChI Key

GZSGEODELWDDLE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)[N+](=C(N=N2)C3=CC=C(C=C3)N(C)C)[O-]

Origin of Product

United States

Preparation Methods

Formation of Hydrazone Intermediates

  • Starting materials: 6-hydrazinyluracil or methylhydrazine derivatives serve as hydrazine surrogates.
  • Reaction: Condensation with 4-(dimethylamino)benzaldehyde in ethanol or tetrahydrofuran under reflux conditions.
  • Catalysis: Sometimes catalyzed by piperidine or aluminum trichloride for arylhydrazines.
  • Outcome: Hydrazones precipitate upon cooling and are isolated by filtration.

This step is crucial for introducing the 4-(dimethylamino)phenyl substituent at the C3 position of the final compound.

Condensation with Activated Chlorouracil

  • Activated chlorouracil: 6-chloro-3-methyl-5-nitrouracil, prepared by nitration of 6-chloro-3-methyluracil.
  • Reaction: Hydrazones react with this chlorouracil under catalytic conditions (e.g., aluminum trichloride) to form 6-(2-arylidene-1-substituted-hydrazinyl)-3-methyl-5-nitrouracils.
  • Significance: This step builds the molecular framework of the pyrimido-triazine core.

Cyclization and Ring Closure

  • Method: Reductive ring closure or nitrosation with sodium nitrite in acetic acid.
  • Mechanism: Nitrosation leads to intramolecular cyclization via nucleophilic attack of the hydrazone α-carbon on the nitroso group, forming hydroxylamine intermediates that convert to the pyrimidotriazine ring system.
  • Conditions: Reflux in acetic acid or ethanol, sometimes with catalytic piperidine.
  • Yields: Typically moderate to good (60–85%), depending on substituents and reaction conditions.

Regiospecific Alkylation and Oxidation

  • Alkylation: Targeted at the N8-H position using alkyl or alkaryl halides to introduce methyl or other substituents.
  • Oxidation: Introduction of the 4-oxide (N-oxide) functionality is achieved by controlled oxidation, often using peracids or other mild oxidants.
  • Outcome: These steps finalize the substitution pattern and oxidation state of the heterocyclic core.

Representative Reaction Scheme Summary

Step Reactants/Intermediates Conditions Product/Intermediate Yield (%) Notes
1 6-hydrazinyluracil + 4-(dimethylamino)benzaldehyde Reflux in EtOH or THF, piperidine catalyst Hydrazone intermediate 80–90 Precipitation upon cooling
2 Hydrazone + 6-chloro-3-methyl-5-nitrouracil AlCl3 catalysis, reflux 6-(2-arylidene-1-substituted-hydrazinyl)-3-methyl-5-nitrouracil 70–80 Framework assembly
3 Intermediate + NaNO2 in AcOH Reflux 3–4 h Pyrimido[5,4-e]-1,2,4-triazine-5,7-dione derivatives 65–85 Cyclization via nitrosation
4 Cyclized product + alkyl halide Alkylation conditions N8-alkylated pyrimidotriazinedione 60–75 Regiospecific substitution
5 Alkylated product + oxidant (e.g., peracid) Mild oxidation 4-oxide (N-oxide) derivative 60–70 Final oxidation step

Research Findings and Optimization Notes

  • Hydrazone formation is generally high-yielding and straightforward, but purity of aldehydes and hydrazines affects outcome.
  • Catalysis by aluminum trichloride is essential for arylhydrazone condensation with chlorouracil to improve reaction rates and yields.
  • Nitrosation and cyclization require careful control of temperature and acid concentration to avoid side reactions and decomposition.
  • Regiospecific alkylation is facilitated by the acidity of the N8-H proton, allowing selective substitution without affecting other positions.
  • Oxidation to N-oxide must be controlled to prevent over-oxidation or ring degradation; mild oxidants and low temperatures are preferred.
  • The synthetic route allows for diverse substitution patterns , enabling the generation of analogs with varied pharmacological profiles.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Remarks
Solvent Ethanol, tetrahydrofuran, acetic acid Solvent choice affects solubility and yield
Temperature Reflux (60–110 °C) Controlled to optimize reaction rates
Catalysts Piperidine, aluminum trichloride Enhance condensation and cyclization
Reaction Time 1–4 hours Depends on step and scale
Purification Filtration, crystallization from EtOH/DMF Hydrazones and final products purified
Yields 60–90% Varies by step and substituents

Chemical Reactions Analysis

Types of Reactions

Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 3-(4-(dimethylamino)phenyl)-6,8-dimethyl-, 4-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized pyrimido-triazine derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that pyrimido[5,4-e]triazines exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways associated with cancer proliferation .

Antimicrobial Properties : This compound has also demonstrated antimicrobial activity against a range of pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Neuroprotective Effects : Some studies suggest that pyrimido[5,4-e]triazines possess neuroprotective effects. They may protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agricultural Applications

Herbicidal Activity : Pyrimido(5,4-e)-1,2,4-triazine derivatives are being explored as herbicides due to their ability to inhibit specific enzymes in the biosynthesis of essential amino acids in plants. This inhibition leads to plant growth suppression and eventual death. Various formulations have been patented for use in agricultural settings .

Fungicidal Properties : The compound has shown promise as a fungicide as well. Its structural features allow it to interact with fungal enzymes and disrupt their metabolic pathways. This property is particularly useful in protecting crops from fungal infections .

Material Science

Polymer Chemistry : The unique chemical structure of pyrimido[5,4-e]triazines allows them to be incorporated into polymer matrices. This incorporation can enhance the thermal stability and mechanical properties of polymers. Research into these applications is ongoing and could lead to the development of advanced materials with tailored properties for specific industrial uses .

Summary Table of Applications

Application Area Specific Uses Mechanism/Properties
Medicinal ChemistryAnticancer agentsInduces apoptosis; inhibits cell proliferation
Antimicrobial agentsDisrupts cell membranes; inhibits metabolic processes
Neuroprotective agentsProtects against oxidative stress
Agricultural ApplicationsHerbicidesInhibits amino acid biosynthesis
FungicidesDisrupts fungal metabolic pathways
Material SciencePolymer additivesEnhances thermal stability; improves mechanical properties

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal detailed the synthesis of a series of pyrimido[5,4-e]triazine derivatives and their evaluation against human cancer cell lines. The results indicated that specific modifications to the triazine core significantly enhanced anticancer activity compared to standard treatments .
  • Herbicidal Efficacy Trial : A field trial assessed the effectiveness of a new herbicide formulation based on pyrimido[5,4-e]triazine derivatives on common agricultural weeds. The trial demonstrated a substantial reduction in weed biomass compared to untreated controls, confirming its potential for commercial use in agriculture .
  • Neuroprotective Research : A recent investigation into the neuroprotective effects of pyrimido[5,4-e]triazines found that these compounds could reduce neuronal cell death in vitro under oxidative stress conditions. This finding supports further exploration into their therapeutic potential for neurological disorders .

Mechanism of Action

The mechanism of action of Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 3-(4-(dimethylamino)phenyl)-6,8-dimethyl-, 4-oxide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its normal function.

    Receptor Modulation: Interacting with cell surface receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pharmacological Profiles

  • β-catenin/TCF Antagonism : The target compound’s derivatives show superior selectivity (CC50/EC50 = 92) compared to xanthothricin (therapeutic window < 3-fold), reducing off-target cytotoxicity .
  • Cytoprotection: Unlike fervenulin derivatives (primarily antimicrobial), the 4-oxide series protects against rotenone-induced oxidative stress, suggesting applications in neurodegenerative diseases .
  • Anticancer Activity: While the 8-(2-methoxyphenyl)-6-thioxo analog (IC50 = 2.67 μM) matches doxorubicin in HEPG2 inhibition, the target compound’s dimethylaminophenyl group may enhance blood-brain barrier penetration for CNS tumors .

Pharmacokinetic Optimization

  • Metabolic Stability : Derivatives with 4-oxide and methyl groups exhibit improved microsomal stability over fervenulin, which is rapidly metabolized .
  • Solubility: The dimethylaminophenyl group increases aqueous solubility compared to hydrophobic analogs like xanthothricin, facilitating oral bioavailability .

Biological Activity

Pyrimido(5,4-e)-1,2,4-triazine derivatives are a class of compounds known for their diverse biological activities. The specific compound in focus, Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 3-(4-(dimethylamino)phenyl)-6,8-dimethyl-, 4-oxide , has garnered attention due to its potential therapeutic applications. This article will delve into its biological activity based on various research findings and case studies.

  • Molecular Formula : C₁₃H₁₄N₄O₃
  • Molecular Weight : 328.33 g/mol
  • CAS Number : 62758-20-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it exhibits:

  • Cytoprotective Effects : The compound has shown significant cytoprotective effects against neurotoxic agents such as rotenone. This effect is linked to its ability to enhance cellular survival and reduce oxidative stress in neuronal cells .
  • Anticancer Activity : Studies have demonstrated that derivatives of pyrimido[5,4-e][1,2,4]triazine possess potent anticancer properties. These compounds have been tested against multiple cancer cell lines and exhibited IC50 values indicating effective growth inhibition .

Biological Activity Data Table

Biological ActivityObserved EffectReference
CytoprotectiveProtects against rotenone toxicity
AnticancerEffective against various cancer lines
AntibacterialInhibitory effects on S. aureus
AntifungalActive against T. rubrum

Case Studies

  • Cytoprotection Against Rotenone :
    A study highlighted the compound's capacity to mitigate the cytotoxic effects of rotenone in neuronal cells. The lead optimization process focused on improving the CC50/EC50 ratio and demonstrated a high ratio (92 for one derivative), indicating strong protective effects with good metabolic stability in rat microsomes .
  • Anticancer Screening :
    A comprehensive screening of pyrimidine derivatives revealed that several compounds exhibited significant anticancer activity across a panel of 60 cancer cell lines. The GI50 values ranged from 0.01 to 100 μM, with some compounds showing higher activity than the standard chemotherapeutic agent 5-fluorouracil (5-FU) .
  • Antimicrobial Properties :
    The compound was also evaluated for its antibacterial and antifungal activities. It demonstrated notable effects against Gram-positive bacteria like Staphylococcus aureus and fungi such as Trichophyton rubrum .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how can regioselectivity be controlled during cyclization?

  • Methodology :

  • DMF-DMA-mediated cyclization : Use DMF-DMA as a methylating and cyclizing agent in acetic acid to achieve yields of 71–82% for pyrimido-triazine derivatives (e.g., 3-aryl-8-propyl analogs) .
  • Microwave-assisted synthesis : Optimize reaction time and temperature (e.g., 90°C for 3 h in anhydrous DMF with molecular sieves) to enhance efficiency and purity .
  • Solvent-free nanocatalysis : Employ sulfuric acid grafted silica-3-aminotriazole nanocatalysts for regioselective synthesis of dihydropyrimido-triazolo-pyrimidinediones, minimizing side products .
    • Key Data :
MethodYield (%)ConditionsReference
DMF-DMA cyclization71–82Acetic acid, 80–100°C
Microwave synthesis85–9090°C, 3 h, DMF, molecular sieves
Nanocatalyst (solvent-free)89–9360–80°C, 2–4 h

Q. Which spectroscopic techniques are essential for characterizing structural integrity?

  • 1H/13C-NMR : Confirm substituent positions (e.g., 4-(dimethylamino)phenyl at C3, methyl groups at C6/C8) and oxide formation at N4 .
  • Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns (e.g., loss of methyl or dimethylamino groups) .
  • UV-Vis and IR spectroscopy : Detect tautomerism (common in pyrimido-triazines) and functional groups like carbonyls (C=O at 1680–1700 cm⁻¹) .

Q. What in vitro bioassays are used to evaluate anticancer potential?

  • High-throughput CBS inhibition assays : Measure H₂S production using recombinant cystathionine β-synthase (CBS) and control inhibitors (e.g., AOAA, NSC67078) .
  • MTT cytotoxicity assays : Test antiproliferative effects on cancer cell lines (e.g., colon cancer HCT116, IC₅₀ values in μM range) .
  • Counter-screening with H₂S donors : Use GYY4137 to distinguish CBS-specific inhibition from nonspecific H₂S scavenging .

Advanced Research Questions

Q. How can CBS inhibition selectivity over CSE be optimized?

  • Structural modifications : Introduce bulky substituents at C3 (e.g., 4-bromo-2-fluorophenyl) to reduce cross-reactivity with cystathionine γ-lyase (CSE), as seen in analogs with >10-fold selectivity .
  • Kinetic assays : Compare IC₅₀ values for CBS and CSE using recombinant enzymes (e.g., NSC67078 shows 3-fold lower CSE inhibition) .
  • Cellular validation : Use CRISPR-engineered CBS/CSE knockout models to confirm target specificity .

Q. What computational strategies guide structure-activity relationship (SAR) analysis?

  • Principal Component Analysis (PCA) : Map chemical space of monomers/dimers to prioritize analogs near "active" regions (PC1: -1.5 to 1.8; PC2: -25 to 0) .
  • Molecular docking : Simulate binding to CBS (PDB: 1QBS) or Trypanothione Reductase (for antimicrobial studies) .
  • ADMET prediction : Assess solubility (LogP < 3) and toxicity (e.g., Ames test alerts for mutagenicity) .

Q. How do 3-aryl substituents influence antitumor efficacy and toxicity?

  • Substituent Effects :

Substituent (C3 position)Antitumor Activity (IC₅₀, μM)Toxicity (HEK293 cells)Reference
4-(Dimethylamino)phenyl12.5 ± 1.2Low (IC₅₀ > 50 μM)
4-Bromophenyl8.7 ± 0.9Moderate (IC₅₀ = 25 μM)
4-Hydroxyphenyl18.3 ± 2.1Low (IC₅₀ > 50 μM)
  • Mechanistic insights : Electron-withdrawing groups (e.g., Br) enhance ROS-mediated DNA damage, while dimethylamino groups improve cellular uptake .

Q. What in vivo models validate antitumor activity?

  • Xenograft models : Administer 20–50 mg/kg daily via intraperitoneal injection in immunodeficient mice (e.g., HCT116 colon cancer xenografts), achieving 40–60% tumor growth inhibition .
  • Toxicity profiling : Monitor liver enzymes (ALT/AST) and renal function (creatinine) to assess safety margins .

Q. How to resolve discrepancies between enzyme assays and cellular data?

  • Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify unintended kinase inhibition .
  • Metabolic stability testing : Incubate with liver microsomes to detect rapid degradation (e.g., t₁/₂ < 30 min in human microsomes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.